
N-(4-amino-4''-methoxybiphenyl-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amide group attached to a biphenyl structure, which is further substituted with an amino group and a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide typically involves the acylation of 4-amino-4’-methoxybiphenyl with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactor systems can also optimize the reaction kinetics and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amide group.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, leading to inhibition or activation of enzymatic activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
- N-(3-amino-4-methylphenyl)benzamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-amino-N-(4-carbamoylphenyl)benzamide
Comparison: N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide is unique due to the presence of both an amino group and a methoxy group on the biphenyl structure. This combination allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one of these functional groups. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-amino-5-(4-methoxyphenyl)phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-17-10-7-14(8-11-17)16-9-12-18(21)19(13-16)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23) |
InChI Key |
YOKIWEOZLFOUFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


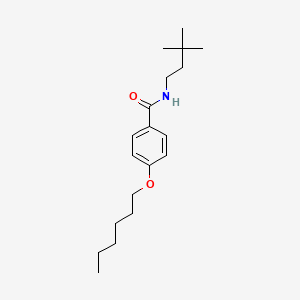
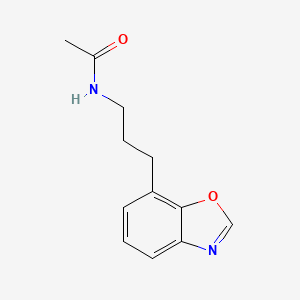
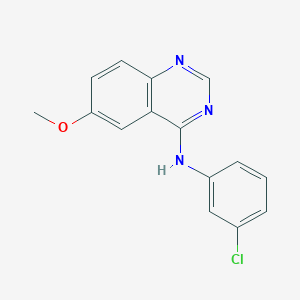

![N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B10850921.png)
![N-[4-(4-hexyl-2-hydroxyphenoxy)phenyl]acetamide](/img/structure/B10850935.png)
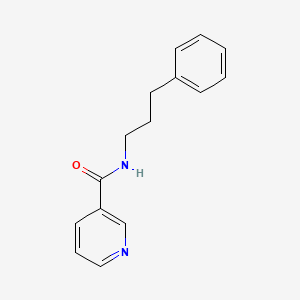

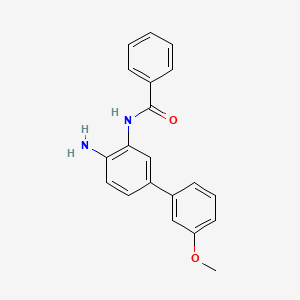

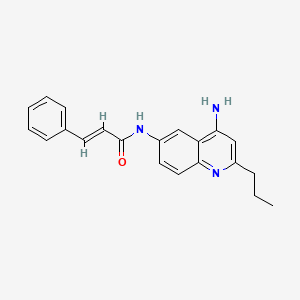

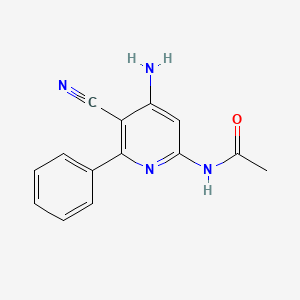
![N-(4-Ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10850993.png)
